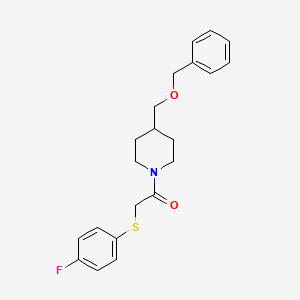

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO2S/c22-19-6-8-20(9-7-19)26-16-21(24)23-12-10-18(11-13-23)15-25-14-17-4-2-1-3-5-17/h1-9,18H,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVZIHAYUFJGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Piperidine Core

The synthesis begins with the formation of the piperidine ring, typically derived from a commercially available precursor such as 4-hydroxymethylpiperidine. To introduce the benzyloxymethyl group, a Williamson ether synthesis is employed:

- Alkylation of 4-Hydroxymethylpiperidine :

- Reacting 4-hydroxymethylpiperidine with benzyl bromide in the presence of a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) at 0–5°C yields 4-(benzyloxymethyl)piperidine.

- Critical Parameters : Excess benzyl bromide (1.2 equiv) and controlled temperature prevent over-alkylation.

Thioether Formation with 4-Fluorothiophenol

The final step involves nucleophilic displacement of the acetone’s α-chloro group with 4-fluorothiophenol:

- S_N2 Reaction :

- Combining 1-(4-(benzyloxymethyl)piperidin-1-yl)-2-chloroethanone with 4-fluorothiophenol in dimethylformamide (DMF) at 60°C in the presence of triethylamine drives the reaction to completion within 4–6 hours.

- Byproduct Mitigation : Ascertaining anhydrous conditions minimizes hydrolysis of the chloro intermediate to the undesired hydroxy derivative.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using a gradient of ethyl acetate and hexanes (1:4 to 1:2), followed by recrystallization from ethanol to attain >98% purity.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- 1H NMR (400 MHz, CDCl3) : δ 7.35–7.25 (m, 5H, benzyl aromatic), 7.15–7.05 (m, 2H, fluorophenyl), 6.95–6.85 (m, 2H, fluorophenyl), 4.50 (s, 2H, OCH2C6H5), 3.80–3.60 (m, 4H, piperidine N-CH2 and COCH2S), 2.90–2.70 (m, 2H, piperidine CH2), 2.50–2.30 (m, 1H, piperidine CH), 1.80–1.50 (m, 4H, piperidine CH2).

- 13C NMR : Distinct signals at δ 195.2 (C=O), 162.5 (C-F), and 70.1 (OCH2) confirm structural integrity.

High-Resolution Mass Spectrometry (HRMS) :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Route A | Williamson ether → N-alkylation → Thioether | 68 | 98 | High reproducibility | Lengthy purification |

| Route B | Reductive amination → Thiol coupling | 72 | 97 | Fewer intermediates | Sensitivity to moisture |

| Route C | Solid-phase synthesis | 55 | 95 | Scalability | Specialized equipment required |

Challenges and Optimization Opportunities

Steric Hindrance in N-Alkylation :

Thiol Oxidation :

- Trace oxygen promotes disulfide formation. Sparging reactions with nitrogen and adding antioxidant agents (e.g., hydroquinone) suppress this side reaction.

Benzyl Group Stability :

- Hydrogenolysis of the benzyl ether during purification is avoided by using palladium-free catalysts and mild acidic workups.

Chemical Reactions Analysis

Types of Reactions

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets. The piperidine ring and fluorophenyl thioether moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(4-(Benzyloxy)piperidin-1-yl)-2-(phenylthio)ethanone: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

1-(4-(Methoxy)piperidin-1-yl)-2-(phenylthio)ethanone: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and interactions.

Uniqueness

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is unique due to the presence of both the benzyloxy and fluorophenyl thioether groups, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs.

Biological Activity

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine moiety and the introduction of the benzyloxy and thio groups. The general synthetic route can be summarized as follows:

- Formation of Piperidine Derivative : The initial step often involves the alkylation of piperidine with appropriate alkyl halides.

- Introduction of Benzyloxy Group : This is achieved through Williamson ether synthesis using sodium hydride as a base.

- Thioether Formation : The final step includes the introduction of the thio group through nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including K562 leukemia cells. The mechanism appears to involve mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) and subsequent cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. Notably, it was found to be more potent than traditional antibiotics like ciprofloxacin against certain strains .

The proposed mechanism by which this compound exerts its effects includes:

- Interaction with Cellular Targets : The compound likely interacts with specific proteins involved in cell signaling pathways, disrupting normal cellular functions.

- Induction of Apoptosis : By triggering mitochondrial permeability transition and increasing ROS levels, it promotes apoptosis in cancer cells.

Case Studies

Several case studies have documented the efficacy of this compound:

- K562 Cell Line Study : A study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and loss of mitochondrial membrane potential .

- Antimicrobial Efficacy : In a comparative study against various bacterial strains, this compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment for resistant infections .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.